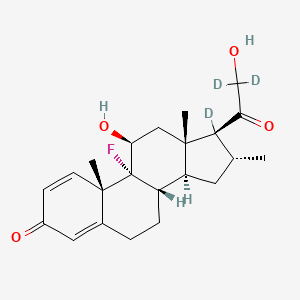

Desoximetasone-d3

Descripción

Desoximetasone-d3 is a deuterated analog of desoximetasone, a synthetic glucocorticoid used topically for inflammatory skin conditions such as eczema and psoriasis . The deuterium substitution (replacing three hydrogen atoms with deuterium) is typically introduced at specific positions to alter pharmacokinetic properties, such as metabolic stability, without significantly changing its pharmacological activity. This modification makes desoximetasone-d3 particularly valuable as an internal standard in mass spectrometry-based analytical methods, ensuring accurate quantification of non-deuterated desoximetasone in biological samples .

Its non-deuterated counterpart, desoximetasone, is commercially available in formulations such as creams, gels, ointments, and sprays, with well-established efficacy in reducing inflammation and immune responses .

Propiedades

Fórmula molecular |

C22H29FO4 |

|---|---|

Peso molecular |

379.5 g/mol |

Nombre IUPAC |

(8S,9R,10S,11S,13S,14S,16R,17S)-17-deuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H29FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,12,15-16,18-19,24,27H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,18+,19-,20+,21+,22+/m1/s1/i11D2,19D |

Clave InChI |

VWVSBHGCDBMOOT-BAIJJDIOSA-N |

SMILES isomérico |

[2H][C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)C([2H])([2H])O |

SMILES canónico |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)CO)C)O)F)C |

Origen del producto |

United States |

Métodos De Preparación

La preparación de desoximetasone-d3 implica la deuteración de desoximetasone. Un método incluye el uso de reactivos deuterados en el proceso de síntesis. Por ejemplo, desoximetasone se puede sintetizar haciendo reaccionar 1,4,9,16-araquidónico-pregna-3,20-diquetona con reactivos deuterados bajo condiciones específicas . Las condiciones de reacción suelen implicar temperaturas controladas y el uso de disolventes como acetonitrilo y hexano .

Análisis De Reacciones Químicas

Desoximetasone-d3, al igual que su homólogo no deuterado, experimenta diversas reacciones químicas:

Oxidación: Desoximetasone-d3 puede oxidarse para formar diferentes metabolitos. Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Las reacciones de reducción pueden convertir desoximetasone-d3 en sus correspondientes derivados alcohólicos. El borohidruro de sodio es un agente reductor común utilizado en estas reacciones.

Sustitución: Desoximetasone-d3 puede experimentar reacciones de sustitución en las que los grupos funcionales son reemplazados por otros grupos. Por ejemplo, las reacciones de halogenación pueden introducir átomos de halógeno en la molécula.

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas .

Aplicaciones Científicas De Investigación

Desoximetasone-d3 se utiliza ampliamente en la investigación científica para diversas aplicaciones:

Mecanismo De Acción

El mecanismo de acción de desoximetasone-d3 es similar al de desoximetasone. Estas proteínas inhiben la liberación de ácido araquidónico, un precursor de mediadores inflamatorios como las prostaglandinas y los leucotrienos . Esto da como resultado una reducción de la inflamación, el picor y el enrojecimiento en las dermatosis que responden a los corticosteroides.

Comparación Con Compuestos Similares

Notes and Limitations

Evidence Gaps : Direct comparative studies between desoximetasone-d3 and similar deuterated corticosteroids are absent in the provided evidence. Most inferences are based on general deuterium effects and structural analogies.

Analytical Focus : Desoximetasone-d3’s primary role in research (e.g., as an internal standard) limits direct therapeutic comparisons .

Regulatory Complexity : Handling desoximetasone-d3 requires adherence to biosafety and import/export regulations due to its controlled status .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.